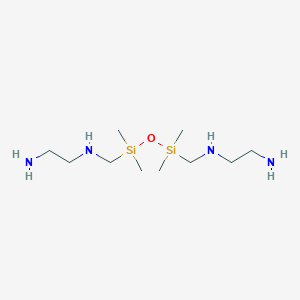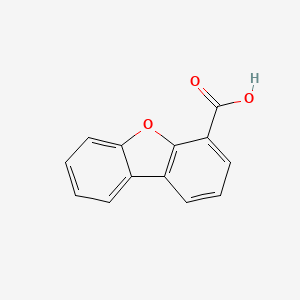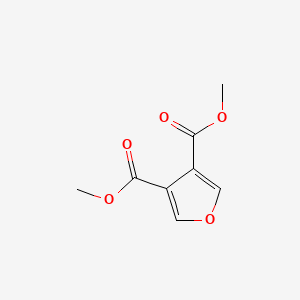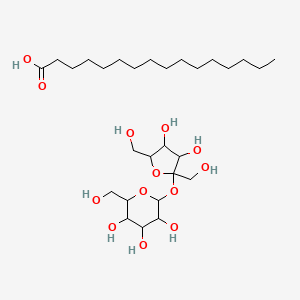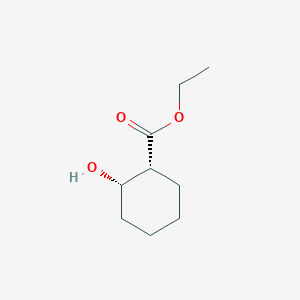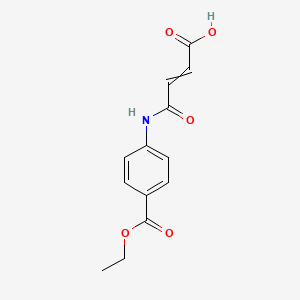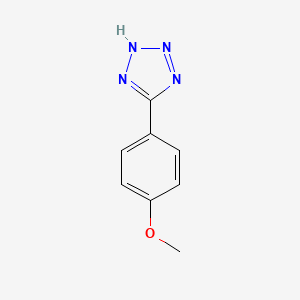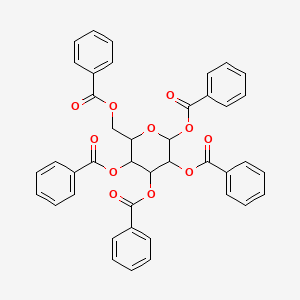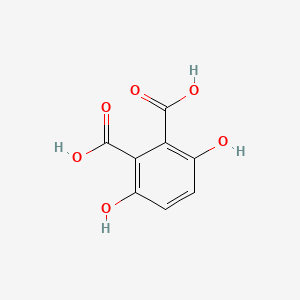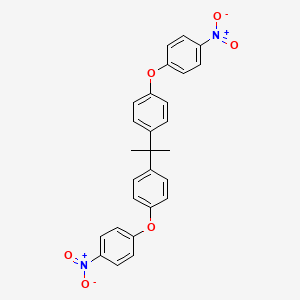
Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-
Übersicht
Beschreibung
Synthesis Analysis
The compound 2,2-bis [4- (4-maleimidophenoxy phenyl)]propane was prepared by the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane . Various nanoclays were blended with this bismaleimide and thermally cured .Chemical Reactions Analysis
The compound undergoes various reactions during its synthesis. For instance, the imidization of bisamic acid of 2,2-bis (4-aminophenoxy phenyl)propane leads to the formation of 2,2-bis [4- (4-maleimidophenoxy phenyl)]propane . The compound can also undergo thermal curing when blended with nanoclays .Wissenschaftliche Forschungsanwendungen
Bioremediation and Environmental Impact
Bisphenol A [BPA], structurally similar to "Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-", is extensively used in various industrial applications, including the synthesis of polymers such as polycarbonates and epoxy resins. Its environmental impact has been a concern due to its recognition as an Endocrine Disrupting Chemical (EDC). Research has explored the biodegradability and fate of BPA in natural environments, indicating the necessity of assessing and enhancing its biodegradability to mitigate adverse environmental impacts. For instance, the use of laccase from Fusarium incarnatum in a reverse micelles system has shown promising results in the bioremediation of BPA, achieving significant degradation (Chhaya & Gupte, 2013).
Detection and Removal Technologies
The development of detection and removal technologies for BPA, due to its endocrine-disruptive properties, is critical. Studies have demonstrated the effectiveness of carbon-based materials, such as mesoporous carbon and modified carbon adsorbents, in the adsorption and removal of BPA from aqueous solutions. These materials exhibit high adsorption capabilities and stability, making them suitable for practical applications in purifying water from BPA contaminants (Kim et al., 2021; Liu et al., 2018).
Synthesis and Material Science Applications
The synthesis of compounds related to "Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)-" and their transformation into materials with high performance for various applications is an area of active research. For example, the synthesis of new diamines and related polyimides with bisphenyloxy groups has been explored, highlighting the potential of these materials in applications requiring high thermal stability and mechanical strength (Pei, 2009).
Biodegradation and Metabolic Studies
Understanding the biodegradation and metabolism of BPA is crucial for evaluating its environmental and health impacts. Studies have shown that BPA can be metabolized by a wide range of organisms, from microorganisms to mammals, often leading to its detoxification. This research is vital for developing strategies to mitigate BPA's effects on health and the environment (Kang, Katayama, & Kondo, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-nitrophenoxy)-4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)28(30)31)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)29(32)33/h3-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXREYWRKNCCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066640 | |
| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 2,2-bis(p-(p-nitrophenoxy)phenyl)- | |
CAS RN |
20653-11-6 | |
| Record name | 1,1′-(1-Methylethylidene)bis[4-(4-nitrophenoxy)benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis(4-(4-nitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[4-(4-nitrophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis[p-(p-nitrophenoxy)phenyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



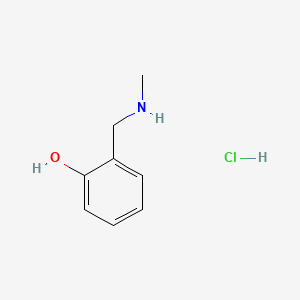
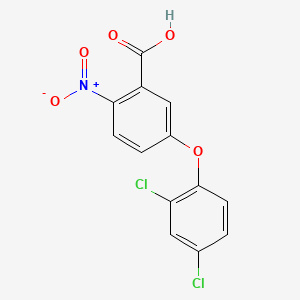
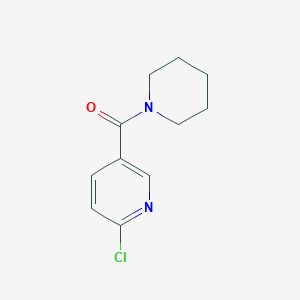
![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)
